3-Pyridineacetic acid ethyl ester 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-oxidopyridin-1-ium-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(11)6-8-4-3-5-10(12)7-8/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKIAGGBAQMCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C[N+](=CC=C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-47-0 | |
| Record name | 3-Pyridineacetic acid, ethyl ester, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Methodologies for the Synthesis of 3 Pyridineacetic Acid Ethyl Ester 1 Oxide
Direct N-Oxidation Strategies Applied to Pyridine-3-Acetic Acid Ethyl Ester Precursors
The most common approach for the synthesis of 3-Pyridineacetic acid ethyl ester 1-oxide involves the direct oxidation of the nitrogen atom in the ethyl 3-pyridylacetate (B8606304) precursor. This transformation has been explored using a range of oxidizing agents and systems, each with varying degrees of efficiency, reaction conditions, and cost-effectiveness. tandfonline.com
Peracid-Mediated Oxidation Protocols (e.g., m-Chloroperoxybenzoic Acid, Peracetic Acid)
Peracids are highly effective reagents for the N-oxidation of pyridines. researchgate.net Among them, m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and often preferred reagent due to its relative ease of handling and high reactivity. chemicalbook.comorganic-chemistry.org Studies have shown that the oxidation of 3-substituted pyridines, including ethyl 3-pyridylacetate, with m-CPBA provides the corresponding N-oxides in high yields. arkat-usa.orgchemrxiv.org In a comparative study, m-CPBA was found to be the most efficient reagent for the N-oxidation of ethyl 3-pyridylacetate, affording a 92% yield. tandfonline.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. google.com
Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is another common peracid used for pyridine (B92270) N-oxidation. orgsyn.org While effective, it has been reported to give moderate yields and require longer reaction times and more tedious work-up procedures compared to m-CPBA for the synthesis of ethyl 3-pyridylacetate N-oxide. tandfonline.com
Hydrogen Peroxide-Based N-Oxidation Systems (e.g., H2O2/Acetic Acid)
The combination of hydrogen peroxide (H₂O₂) and glacial acetic acid is one of the most established and cost-effective methods for preparing pyridine N-oxides. tandfonline.comorgsyn.org This system generates peracetic acid in situ, which then acts as the primary oxidant. google.com For the synthesis of ethyl 3-pyridylacetate N-oxide, this method has been utilized, but it often results in moderate yields after extended reaction times. tandfonline.com The reaction typically requires heating for several hours. tandfonline.com Despite its economic advantages, the lower yields and more demanding work-up make it a less favorable option when high efficiency is desired. tandfonline.com
Catalytic Oxidation Methodologies (e.g., Metal-Mediated Oxidations)
To improve efficiency and utilize greener oxidants like hydrogen peroxide more effectively, various catalytic systems have been developed for pyridine N-oxidation. researchgate.net
Rhenium-based catalysts : Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of pyridines using aqueous H₂O₂ as the terminal oxidant. arkat-usa.org This system is known for its high yields, especially for 3- and 4-substituted pyridines, with low catalyst loading (0.2-0.5 mol%). arkat-usa.org Sodium percarbonate can also serve as the oxygen source in the presence of rhenium catalysts. organic-chemistry.org
Manganese-based catalysts : Metalloporphyrin complexes, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], can catalyze the N-oxidation of pyridine derivatives with H₂O₂ in good yields and with high chemoselectivity. arkat-usa.org
Titanium-based catalysts : Titanium silicalite (TS-1) has been employed as a heterogeneous catalyst in a packed-bed microreactor for the continuous flow N-oxidation of pyridines with H₂O₂. organic-chemistry.org This method is presented as a safer, greener, and highly efficient alternative to batch processes, demonstrating high stability and catalyst activity over extended periods of operation. organic-chemistry.org
Alternative Oxidative Reagents for N-Oxide Formation
Beyond common peracids and H₂O₂ systems, other oxidizing agents have been evaluated for the N-oxidation of ethyl 3-pyridylacetate. A comparative study assessed several readily available oxidants, with the results summarized in the table below. tandfonline.com
Sodium Perborate Monohydrate : This cheap and stable industrial oxidant can be used in glacial acetic acid for N-oxidation, but it provides a low yield for ethyl 3-pyridylacetate. tandfonline.com
Potassium Peroxymonosulfate (Oxone®) : Used in a buffered acetone (B3395972)/water system, Oxone® resulted in a moderate yield of the desired N-oxide. tandfonline.com
Magnesium Monoperoxyphthalate (MMPP) : This reagent gave a good yield, second only to m-CPBA in the comparative study, making it a viable alternative. tandfonline.com
Other reagents reported for general pyridine N-oxidation include Caro's acid (peroxymonosulfuric acid) and dioxiranes. researchgate.netarkat-usa.org
Table 1: Comparison of Oxidizing Agents for the N-Oxidation of Ethyl 3-pyridylacetate tandfonline.com
| Method | Oxidizing Agent | Solvent/Conditions | Yield (%) |
|---|---|---|---|
| A | 30% H₂O₂ | Glacial Acetic Acid, 60°C, 24h | 55 |
| B | m-CPBA | Dichloromethane, RT, 24h | 92 |
| C | Sodium Perborate Monohydrate | Glacial Acetic Acid, 60°C, 24h | 20 |
| D | Potassium Peroxymonosulfate (Oxone®) | Acetone/Phosphate Buffer, RT, 24h | 52 |
| F | Magnesium Monoperoxyphthalate | Dichloromethane, RT, 24h | 78 |
Indirect Synthetic Routes to this compound
An alternative to direct oxidation of the final ester is a two-step approach where the pyridine ring is first N-oxidized and the side chain is subsequently modified.
N-Oxidation of 3-Pyridineacetic Acid Followed by Esterification
This indirect route involves the N-oxidation of 3-pyridineacetic acid to form 3-pyridineacetic acid 1-oxide, which is then esterified to yield the target ethyl ester. The N-oxidation of pyridine acids, such as nicotinic acid (3-pyridinecarboxylic acid), is a well-established reaction, often carried out with hydrogen peroxide in acetic acid. arkat-usa.org Following the formation of the N-oxide acid, standard esterification procedures, such as reaction with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or hydrogen chloride), can be employed to form the ethyl ester. orgsyn.org This pathway offers an alternative for synthesizing the title compound, particularly if 3-pyridineacetic acid is a more readily available starting material than its ethyl ester.
Ring Transformation Approaches Leading to Pyridine N-Oxide Frameworks
The general strategy involves the rearrangement of suitably substituted isoxazoles or related five-membered heterocycles to form the six-membered pyridine N-oxide ring. These transformations often proceed via cleavage of a weaker bond within the starting ring, followed by rearrangement and cyclization to yield the thermodynamically more stable aromatic N-oxide system. While not a common method for synthesizing simple derivatives like this compound, it remains a valuable tool in the synthetic chemist's arsenal (B13267) for accessing more complex or uniquely substituted pyridine N-oxides.
Optimization of Synthetic Conditions and Yield Enhancements
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically adjusted include the choice of oxidizing agent, solvent, reaction temperature, and the use of catalysts.
Common oxidizing agents for the N-oxidation of pyridines include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in acetic acid. The choice of oxidant can significantly impact the reaction's efficiency and selectivity. For instance, pyridines bearing electron-donating groups are generally more susceptible to oxidation, while those with electron-withdrawing groups, like the ethyl acetate (B1210297) moiety in the precursor to the target compound, may require stronger oxidizing agents or more forcing conditions. Researchers have focused on developing milder and more efficient protocols to improve yields and accommodate a wider range of functional groups.
Exploration of Solvent Effects and Reaction Parameters
The selection of a solvent is a critical factor that can influence the rate and outcome of N-oxidation reactions. Solvents can affect the solubility of the pyridine substrate and the oxidant, as well as stabilize transition states. Chlorinated solvents like dichloromethane (CH2Cl2) are frequently used for reactions involving m-CPBA. Acetic acid is commonly used as a solvent when hydrogen peroxide is the oxidant, as it also participates in the formation of the active oxidizing species, peracetic acid.
A study on the N-oxidation of 2-substituted pyridines using dimethyldioxirane (B1199080) (DMD) in acetone highlighted the role of steric effects. While the electronic nature of substituents plays a role, bulky groups near the nitrogen atom can hinder the approach of the oxidizing agent, thereby reducing the reaction rate. The ethyl acetate group at the 3-position of the pyridine ring is not expected to exert a significant steric hindrance on the nitrogen at the 1-position, but its electronic-withdrawing nature can decrease the nucleophilicity of the nitrogen, potentially requiring longer reaction times or higher temperatures for complete conversion.
| Parameter | Effect on N-Oxidation | Example |
| Oxidant | Determines reactivity and selectivity. Stronger oxidants are needed for electron-deficient pyridines. | H₂O₂/Acetic Acid, m-CPBA |
| Solvent | Affects solubility, reaction rate, and stability of reagents. | Dichloromethane, Acetic Acid |
| Temperature | Influences reaction rate; higher temperatures can increase conversion but may lead to side products. | Optimized for specific substrate/oxidant pair. |
| Catalyst | Can accelerate the reaction, allowing for milder conditions. | Methyltrioxorhenium (MTO) with H₂O₂ |
Advancements in Microreactor Technology for N-Oxidation
In recent years, continuous flow microreactor technology has emerged as a powerful tool for chemical synthesis, offering significant advantages for N-oxidation reactions. These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability compared to traditional batch processes.
The N-oxidation of pyridine derivatives is often exothermic and can pose safety risks on a large scale, particularly when using potentially unstable reagents like concentrated hydrogen peroxide. Microreactors mitigate these risks due to their small internal volume and high surface-area-to-volume ratio, which allows for highly efficient heat dissipation and precise temperature control.
A study demonstrated the successful N-oxidation of various pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. This continuous flow system achieved yields of up to 99% with significantly shorter reaction times than batch methods. The system also showed remarkable stability, operating continuously for over 800 hours without loss of catalyst activity, highlighting its potential for industrial-scale production.
| Feature | Advantage in N-Oxidation | Reference |
| Enhanced Safety | Superior heat transfer minimizes risks of thermal runaway with exothermic oxidations. | |
| Precise Control | Accurate control over residence time, temperature, and stoichiometry leads to higher purity. | |
| High Efficiency | Rapid mixing and heat transfer accelerate reaction rates, reducing processing time. | |
| Scalability | Production can be increased by numbering-up (running multiple reactors in parallel). |
Stereoselective and Regioselective Considerations in N-Oxide Synthesis
For the synthesis of this compound, the concepts of stereoselectivity and regioselectivity are straightforward. Since the pyridine ring is planar and achiral, and the N-oxidation occurs at the lone nitrogen atom, there are no stereocenters formed in this specific reaction.
However, regioselectivity becomes a critical consideration in substrates containing multiple nitrogen atoms or in substituted pyridines where the substituent's position can electronically influence the reaction. The N-oxide functional group is a powerful directing group for subsequent functionalization of the pyridine ring. The presence of the N-oxide activates the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack.
In the context of synthesis, regioselectivity refers to which nitrogen atom is oxidized in a poly-nitrogenous heterocycle or how substituents direct the oxidation. For pyridine derivatives, the electronic properties of the substituents govern the nucleophilicity of the ring nitrogen. Electron-donating groups increase the electron density on the nitrogen, making it more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. Selective N-oxidation can be achieved in molecules containing both a pyridine ring and a more basic aliphatic amine by first protonating the aliphatic amine with an acid, thereby deactivating it towards oxidation and allowing the less basic pyridine nitrogen to react selectively. While the ethyl acetate group in the precursor to the target molecule is electron-withdrawing, there is only one nitrogen atom in the heterocyclic ring, so the reaction proceeds regioselectively at this position without competition.
Chemical Reactivity and Transformative Chemistry of 3 Pyridineacetic Acid Ethyl Ester 1 Oxide
General Principles of Pyridine (B92270) N-Oxide Reactivity
The N-oxide group introduces a dipole in the pyridine ring, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This electronic perturbation has profound effects on the reactivity of the ring, activating it towards certain reactions and deactivating it towards others.
The presence of the N-oxide group enhances the susceptibility of the pyridine ring to nucleophilic attack, particularly at the C2 and C4 positions. This is due to the ability of the N-oxide to stabilize the intermediate Meisenheimer-type complexes formed during the reaction. In the context of 3-substituted pyridine N-oxides, such as 3-pyridineacetic acid ethyl ester 1-oxide, nucleophilic substitution will preferentially occur at the C2 and C6 positions.
A general and facile one-pot procedure for the synthesis of 2-substituted pyridines from the corresponding pyridine-N-oxides and nucleophiles has been presented as a mild alternative to SNAr chemistry. This transformation uses a phosphonium (B103445) salt, PyBroP, to activate the substrate. A variety of nucleophiles and heterocyclic-N-oxides are reported to participate effectively in this reaction.
Recent research has demonstrated a three-component synthesis of substituted pyridylacetic acid derivatives, which involves the dual reactivity of Meldrum's acid derivatives. These derivatives initially act as nucleophiles to perform substitution on activated pyridine-N-oxides.
| Pyridine N-Oxide Substrate | Activating Agent | Nucleophile | Position of Substitution |
|---|---|---|---|
| Pyridine N-oxide | Tosyl chloride | 5-Methyl Meldrum's acid | 4-position |
| 2-Methylpyridine N-oxide | Tosyl chloride | 5-Methyl Meldrum's acid | 4-position |
| 3-Methylpyridine N-oxide | Tosyl chloride | 5-Methyl Meldrum's acid | 4-position |
| 4-Substituted pyridine N-oxides | Tosyl chloride | 5-Methyl Meldrum's acid | 2-position |
The N-oxide group, being electron-donating through resonance, activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the C4 position. This is a significant reversal of the reactivity of pyridine itself, which is highly deactivated towards electrophilic attack and, when it does react, directs substitution to the C3 position. For this compound, electrophilic attack is expected to be directed to the C4 and C6 positions.
The N-oxide functional group can participate in redox reactions. The oxygen atom can be removed (deoxygenation) to regenerate the parent pyridine, a reaction of significant synthetic utility. Conversely, the N-oxide can act as an oxygen transfer agent, oxidizing other substrates. For instance, the conversion of benzylamine (B48309) to benzaldehyde (B42025) can be facilitated by a pyridine N-oxide group. A study comparing the reactivity of pyridineacetic acids and their N-oxides with diazodiphenylmethane (B31153) highlighted the influence of the N-oxide on the electronic properties and reactivity of the acetic acid side chain.
Deoxygenation Reactions: Mechanisms and Synthetic Utility
The deoxygenation of pyridine N-oxides is a crucial transformation in organic synthesis, as it allows for the use of the N-oxide as a temporary activating and directing group that can be subsequently removed. Various reagents can effect this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Common deoxygenation methods include the use of trivalent phosphorus compounds (e.g., PCl₃, PPh₃), catalytic hydrogenation, and metals such as zinc or iron in acidic media. The mechanism of deoxygenation with trivalent phosphorus compounds typically involves the nucleophilic attack of the phosphorus on the N-oxide oxygen, followed by the elimination of the corresponding phosphine (B1218219) oxide.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| PCl₃ | Inert solvent (e.g., CHCl₃, CH₂Cl₂) | Can also lead to chlorination of the ring. |
| PPh₃ | Elevated temperatures | Milder than PCl₃. |
| H₂/Pd/C | Various solvents (e.g., EtOH, MeOH) | Can reduce other functional groups. |
| Zn/CH₃COOH | Acetic acid | Classical method. |
| Fe/CH₃COOH | Acetic acid | Alternative to zinc. |
Rearrangement Processes Involving the N-Oxide Moiety
Pyridine N-oxides can undergo various rearrangement reactions, often initiated by acylation of the N-oxide oxygen, which transforms it into a good leaving group.
The Polonovski reaction and its variants are important transformations of tertiary amine N-oxides, including pyridine N-oxides. The classical Polonovski reaction involves the treatment of an N-oxide with an activating agent like acetic anhydride (B1165640). This leads to the formation of an N-acyloxy-pyridinium salt, which then undergoes elimination of a proton from an adjacent carbon atom to yield an iminium ion. The iminium ion can then be trapped by a nucleophile.
In the case of this compound, a Polonovski-type rearrangement could potentially be used to introduce functionality at the methylene (B1212753) group of the acetic acid side chain. The reaction would proceed through the formation of an N-acetoxy intermediate, followed by deprotonation of the α-carbon of the side chain to form an enamine or a related reactive species.
Sigmatropic Shifts and Electrocyclic Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a key aspect of pyridine N-oxide chemistry. While specific studies on this compound are not extensively documented, the reactivity of analogous pyridine N-oxide systems provides a strong basis for predicting its behavior in sigmatropic shifts and electrocyclic reactions.
Thermal rearrangements of allyloxypyridine N-oxides, for example, are known to proceed via concerted acs.orgresearchgate.net and rsc.orgrsc.org sigmatropic rearrangements. arkat-usa.org This suggests that if an appropriate unsaturated substituent were present on the oxygen of this compound, similar transformations could be expected. Furthermore, evidence of a 1,5-sigmatropic rearrangement has been observed in related substituted pyridine N-oxide systems under certain conditions. arkat-usa.org
Electrocyclic reactions are also plausible, particularly in the context of photochemical transformations. The irradiation of pyridine N-oxides can lead to the formation of highly strained intermediates which may undergo a 6π electrocyclic ring expansion, analogous to a norcaradiene-type rearrangement, to form oxazepine intermediates. acs.org This pathway highlights the potential for the pyridine N-oxide ring of the title compound to participate in concerted electrocyclic processes upon photoexcitation.
Photochemical Rearrangements and Atomic Oxygen Generation
The photochemistry of pyridine N-oxides is a well-studied field, characterized by two primary competing pathways: rearrangement and deoxygenation with the generation of atomic oxygen. nih.gov Upon irradiation with UV light, this compound is expected to be promoted to an excited singlet state. acs.org This excited state can then undergo several transformations.
The most common photochemical pathway for pyridine N-oxides is isomerization to a transient, high-energy oxaziridine (B8769555) intermediate. acs.orgrsc.orgwur.nl This intermediate is typically unstable and rapidly rearranges to various products. rsc.org Depending on the reaction conditions and the substitution pattern, these can include ring-contracted species like formylpyrroles, or the formation of pyridinols through an "oxygen walk" mechanism. acs.org For instance, irradiation of pyridine N-oxides in the presence of an acid promoter can lead to the formation of 3-hydroxypyridines. acs.org
A competing, though often less efficient, photochemical process is the deoxygenation of the N-oxide to the parent pyridine, with the concomitant generation of atomic oxygen in its triplet ground state, O(3P). acs.orgnih.gov Laser flash photolysis studies have confirmed the generation of O(3P) from pyridine N-oxide. acs.org This highly reactive species can then oxidize other molecules in the solution. nih.gov The efficiency of atomic oxygen generation versus rearrangement is influenced by factors such as the solvent, wavelength of light, and the electronic properties of substituents on the pyridine ring. scispace.com
| Photochemical Pathway | Key Intermediate(s) | Major Product Type(s) |
| Rearrangement | Oxaziridine, Oxazepine | Pyridinols, Ring-contracted products (e.g., pyrroles) |
| Deoxygenation | Excited Singlet State | Parent Pyridine, Atomic Oxygen [O(3P)] |
Functionalization of the Pyridine Ring System and Side Chain
The presence of the N-oxide functionality significantly influences the reactivity of the pyridine ring, enabling a wide array of functionalization reactions that are often difficult to achieve with the parent pyridine.
C-H Activation and Ortho-Functionalization Reactions
The N-oxide group acts as an effective directing group for the functionalization of the C-H bonds at the positions ortho to the nitrogen atom (C2 and C6). This is due to the enhanced electrophilicity of these positions and the ability of the N-oxide oxygen to coordinate with metal catalysts. researchgate.netarkat-usa.org
Palladium-catalyzed C-H activation is a powerful tool for the ortho-functionalization of pyridine N-oxides. researchgate.netrsc.org This methodology allows for the direct coupling of the pyridine N-oxide core with various partners, including:
Alkenes (Alkenylation): Forming ortho-alkenylated pyridine N-oxides with high regio- and stereoselectivity. researchgate.net
Arenes (Arylation): Coupling with unactivated arenes or potassium aryltrifluoroborates to yield ortho-arylated products. researchgate.netrsc.org
Alkyl Halides (Alkylation): Reaction with nonactivated secondary and even tertiary alkyl bromides can lead to ortho-alkylation. acs.org
These reactions provide a direct route to introduce carbon-based substituents at the C2 and C6 positions of this compound, a transformation that is challenging with the corresponding deoxygenated pyridine.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Position of Functionalization |
| Ortho-Arylation | Potassium Aryltrifluoroborates | Pd(OAc)₂ | C2 / C6 |
| Ortho-Alkenylation | Alkenes | Pd(OAc)₂ / Oxidant | C2 / C6 |
| Ortho-Alkylation | Alkyl Bromides | Palladium Catalyst | C2 / C6 |
Reactions with Carbon Nucleophiles (e.g., Active Methylene Compounds, Meldrum's Acid)
The pyridine ring of an N-oxide can be rendered susceptible to nucleophilic attack, particularly at the C2 and C4 positions, by first activating the N-oxide oxygen with an electrophilic reagent. Reagents such as acetic anhydride, tosyl chloride, or bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) are commonly used for this activation. researchgate.netresearchgate.net
This activation strategy enables the reaction of this compound with a variety of carbon nucleophiles. For example, active methylene compounds, such as malonates and Meldrum's acid, can be used to introduce new carbon-carbon bonds at the C2 position. The reaction generally proceeds via an initial attack of the N-oxide oxygen on the activating agent, followed by the addition of the nucleophile to the activated pyridine ring and subsequent elimination to restore aromaticity. researchgate.net This provides a versatile method for synthesizing 2-substituted pyridine derivatives from the corresponding N-oxide.
Transformations at the Ethyl Ester Acetate (B1210297) Side Chain (e.g., Hydrolysis, Transesterification, α-Functionalization)
The ethyl ester group of the side chain can undergo typical ester transformations, largely independent of the N-oxide functionality, provided that the reaction conditions are compatible.
Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(1-oxido-pyridin-1-ium-3-yl)acetic acid. Standard procedures, such as refluxing with aqueous hydrochloric acid or sodium hydroxide, are expected to be effective. google.comgoogle.com
Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst.
α-Functionalization: The methylene group (α-carbon) adjacent to the ester carbonyl is acidic and can be deprotonated by a suitable base (e.g., lithium diisopropylamide) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This allows for the elaboration and extension of the side chain.
Generation and Application of N-Oxypyridinium Species as Radical Precursors
Pyridine N-oxides are valuable precursors for the generation of radical species under mild conditions. researchgate.net This reactivity typically involves the activation of the N-oxide to form an N-oxypyridinium salt, which can then undergo fragmentation to produce a radical.
One prominent application is in photoredox catalysis. Through single-electron oxidation, a pyridine N-oxide can be converted into an N-oxy radical. acs.orgacs.org This oxygen-centered radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds. acs.orgnih.gov The resulting alkyl radical can then participate in various bond-forming reactions. This strategy allows for the C-H functionalization of a wide range of aliphatic substrates using this compound as a catalytic HAT precursor under visible light irradiation. acs.orgnih.gov
Furthermore, N-oxypyridinium species, often generated in situ by reacting the N-oxide with an acyl chloride or anhydride, can serve as precursors for alkyl and other radicals via photo-induced electron transfer. umich.edunih.gov For instance, the reaction of a pyridine N-oxide with trifluoroacetic anhydride generates a species that, upon photochemical activation, can decarboxylate to produce a trifluoromethyl radical (CF₃•). nih.gov This highlights the utility of the N-oxide as a versatile platform for generating synthetically useful radicals under mild photochemical conditions.
| Activation Method | Generated Species | Application |
| Photoredox Catalysis (SET) | N-Oxy Radical | Hydrogen Atom Transfer (HAT) for C-H Functionalization |
| Acylation (e.g., with TFAA) | N-Acyloxypyridinium Salt | Photochemical generation of alkyl or perfluoroalkyl radicals |
Role in Cycloaddition and Related Pericyclic Reactions
The N-oxide functionality in pyridine derivatives significantly influences their electronic properties, rendering them valuable substrates in various chemical transformations. The introduction of the N-oxide group creates a 1,3-dipolar system within the pyridine ring, making it amenable to participation in cycloaddition reactions. While specific studies detailing the cycloaddition and pericyclic reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other pyridine N-oxides. These compounds are known to react with a variety of dipolarophiles, leading to the formation of novel heterocyclic systems.
Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reacting species. The reaction typically proceeds in a concerted manner, following the principles of pericyclic reactions.
For instance, the reaction of pyridine N-oxides with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-documented transformation. This reaction generally leads to the formation of a primary cycloadduct, which can then undergo further rearrangements to yield more stable products. The presence of the ethyl acetate group at the 3-position of the pyridine ring in this compound is expected to influence the regiochemical outcome of such cycloadditions.
A plausible, though not experimentally verified for this specific substrate, reaction scheme with an alkyne is depicted below:
Reaction Scheme 1: Hypothetical 1,3-Dipolar Cycloaddition of this compound with an Alkyne
The nature of the substituents on the dipolarophile (R and R') plays a crucial role in the reaction pathway and the stability of the resulting products.
To illustrate the typical reactivity of pyridine N-oxides in such reactions, the following table summarizes findings from studies on related compounds.
| Pyridine N-oxide Derivative | Dipolarophile | Product(s) | Reference |
| Pyridine 1-oxide | Dimethyl acetylenedicarboxylate | Substituted indolizine (B1195054) derivatives | General literature on pyridine N-oxide chemistry |
| 2-Methylpyridine 1-oxide | N-Phenylmaleimide | Fused heterocyclic systems | General literature on pyridine N-oxide chemistry |
Table 1: Representative 1,3-Dipolar Cycloaddition Reactions of Pyridine N-Oxides. (Note: This table presents general reactions of pyridine N-oxides to illustrate the expected reactivity, as specific data for this compound is not available in the searched literature.)
Beyond 1,3-dipolar cycloadditions, pyridine N-oxides can also participate in other types of pericyclic reactions, such as photochemical rearrangements. Upon irradiation, pyridine N-oxides can rearrange to form various isomers, often through the intermediacy of an oxaziridine species. This reactive intermediate can then undergo further thermal or photochemical transformations.
The specific pathway of these photorearrangements is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions. For this compound, the presence of the ester-containing side chain could potentially lead to unique intramolecular reactions or influence the stability and subsequent reactions of any photochemically generated intermediates.
Detailed research into the photochemical behavior of this compound would be necessary to fully elucidate its role in such pericyclic transformations.
Advanced Spectroscopic and Structural Characterization of 3 Pyridineacetic Acid Ethyl Ester 1 Oxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of the nuclei within a molecule. For 3-Pyridineacetic acid ethyl ester 1-oxide, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) N-oxide ring and the ethyl ester group. The N-oxide functionality significantly influences the electron density of the pyridine ring, leading to characteristic downfield shifts of the ring protons compared to the parent pyridine. Based on data for analogous compounds like nicotinic N-oxide, the aromatic protons are expected to appear as multiplets in the δ 7.0-8.5 ppm region. rsc.org The methylene (B1212753) protons of the ethyl group would likely present as a quartet, while the methyl protons would appear as a triplet, with their chemical shifts influenced by the neighboring ester and pyridine N-oxide moieties.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework. The carbons of the pyridine N-oxide ring are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbon bearing the N-oxide group showing a characteristic shift. The carbonyl carbon of the ester group would be observed further downfield, typically in the δ 160-170 ppm range. rsc.org The methylene and methyl carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine N-oxide Ring H | 7.0 - 8.5 | 120 - 150 |
| Methylene (-CH₂-) H | ~4.2 (quartet) | ~60 |
| Methyl (-CH₃) H | ~1.3 (triplet) | ~14 |
| Methylene (-CH₂-) C | - | ~40 |
Note: These are predicted values based on analogous compounds and general chemical shift principles.
Analysis of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum would be crucial for confirming the substitution pattern on the pyridine N-oxide ring.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, allowing for the definitive assignment of adjacent protons within the pyridine N-oxide ring and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, providing a clear map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the ethyl acetate (B1210297) side chain to the pyridine N-oxide ring, for instance, by observing a correlation between the methylene protons of the side chain and the C3 carbon of the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The most characteristic vibration of the pyridine N-oxide moiety is the N-O stretching frequency, which typically appears as a strong band in the IR spectrum. For pyridine N-oxide itself, this band is observed around 1254 cm⁻¹. ias.ac.in The exact position of this band can be influenced by the electronic effects of the substituent at the 3-position. The spectrum would also feature C-H stretching vibrations of the aromatic ring and the alkyl chain, as well as various ring stretching and bending modes. oup.comnih.gov
The ester functional group would give rise to a strong carbonyl (C=O) stretching absorption in the IR spectrum, typically in the region of 1735-1750 cm⁻¹. C-O stretching vibrations associated with the ester would also be present.
Table 2: Expected Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| N-O Stretch | ~1250 | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Pyridine Ring Vibrations | 1400 - 1600 | Medium to Strong |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, and would be useful in confirming the assignments made from the IR spectrum. ias.ac.inoup.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ peak. rsc.org This is a characteristic feature that can help to identify the presence of the N-oxide functionality. nih.govresearchgate.netcdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyridine N-oxide chromophore. Pyridine N-oxide itself exhibits a strong π-π* transition. umich.edu The position and intensity of this absorption band can be influenced by substituents on the ring and the solvent used for the measurement. acs.org The presence of the ethyl acetate group at the 3-position is expected to cause a slight shift in the absorption maximum compared to unsubstituted pyridine N-oxide. nist.gov
In general, pyridine N-oxides show a strong absorption band in the UV region, and the study of this band in different solvents can provide information about the nature of the electronic transitions and the interaction of the molecule with its environment. documentsdelivered.com
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Other Advanced Spectroscopic Techniques (e.g., Chiroptical Spectroscopy for Enantiomers)
While standard spectroscopic methods provide fundamental structural information, a deeper understanding of the nuanced stereochemical and electronic properties of this compound can be achieved through the application of other advanced spectroscopic techniques. These methods can offer insights into chirality, detailed fragmentation patterns, vibrational modes, and theoretical modeling of its spectroscopic behavior.
Chiroptical Spectroscopy for Potential Enantiomers
The parent molecule, this compound, is not inherently chiral. However, the introduction of a chiral center, for instance, through substitution on the acetic acid moiety, would result in enantiomeric forms. In such a hypothetical scenario where a chiral derivative exists, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be indispensable for its stereochemical characterization.
Chiral pyridine N-oxides have been successfully studied using chiroptical methods, demonstrating that the N-oxide functional group can significantly influence the electronic and vibrational transitions that give rise to CD and VCD signals. rsc.orgrsc.org For a chiral analog of this compound, CD spectroscopy in the near-ultraviolet region would be expected to reveal distinct electronic transitions, including n→π* and π→π* excitations, characteristic of the pyridine N-oxide chromophore. rsc.org The sign and magnitude of the observed Cotton effects would be directly related to the absolute configuration of the stereocenter.
VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, would provide detailed information about the vibrational modes of the chiral molecule in solution. This technique could be particularly useful for determining the solution-state conformation and absolute configuration of chiral derivatives.
The development of chiral pyridine N-oxides as asymmetric catalysts has spurred interest in their chiroptical properties. nih.govnih.govsci-hub.se These studies provide a foundation for understanding how the stereochemistry of such compounds can be elucidated using chiroptical techniques.
Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Spectroscopic Technique | Wavelength/Frequency Range | Expected Observations |
| Circular Dichroism (CD) | 230-300 nm | Multiple Cotton effects corresponding to n→π* and π→π* transitions of the pyridine N-oxide chromophore. The sign of the Cotton effect would be indicative of the absolute configuration. |
| Vibrational Circular Dichroism (VCD) | 4000-800 cm⁻¹ | VCD signals for various vibrational modes, including C=O stretch of the ester, N-O stretch, and C-H bending modes. The pattern of VCD bands would be a fingerprint of the specific enantiomer and its conformation in solution. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Beyond standard 1H and 13C NMR, advanced NMR techniques can provide further structural elucidation for this compound. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals, especially for complex derivatives.
For pyridine N-oxides, 15N NMR spectroscopy can be particularly informative. The nitrogen atom in the N-oxide group has a distinct chemical shift that is sensitive to substituent effects and intermolecular interactions, such as hydrogen bonding. ipb.pt
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed insights into the fragmentation pathways of the molecule. nih.gov The fragmentation of pyridine N-oxides often involves characteristic losses, such as the loss of an oxygen atom from the N-oxide group. researchgate.netcdnsciencepub.com Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound, often revealing protonated molecules, sodiated adducts, and dimers. nih.gov
Table of Expected Mass Spectrometric Fragments of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| [M+H]⁺ | Protonated molecule | Electrospray Ionization |
| [M-O+H]⁺ | Protonated deoxygenated molecule | Loss of oxygen atom |
| [M-C₂H₅O+H]⁺ | Protonated carboxylic acid | Loss of the ethoxy group |
| [M-C₂H₄O₂+H]⁺ | Protonated pyridine methylene cation | Loss of ethyl formate |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. The characteristic N-O stretching vibration in pyridine N-oxides is a prominent feature in their vibrational spectra. oup.comnih.gov This band is typically observed in the region of 1200-1300 cm⁻¹ in the IR spectrum. Its position can be influenced by substituents and hydrogen bonding. ias.ac.in Raman spectroscopy provides complementary information, particularly for symmetric vibrations and vibrations of the pyridine ring. ias.ac.in
Table of Characteristic Vibrational Frequencies for Pyridine N-Oxide Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-O Stretch | 1200-1300 | Infrared, Raman |
| C=O Stretch (Ester) | 1730-1750 | Infrared |
| Aromatic C=C and C=N Stretches | 1400-1600 | Infrared, Raman |
| C-H Bending (Aromatic) | 700-900 | Infrared |
Computational Spectroscopic Studies
In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict and interpret the spectroscopic properties of this compound. nih.govnih.gov Theoretical calculations can provide optimized molecular geometries, predict vibrational frequencies, and simulate NMR and electronic spectra. worldscientific.com Such studies can aid in the assignment of complex spectra and provide insights into the electronic structure and reactivity of the molecule.
Computational Chemistry and Theoretical Investigations of 3 Pyridineacetic Acid Ethyl Ester 1 Oxide
Quantum Mechanical Studies for Geometric and Electronic Structure Determination
Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 3-Pyridineacetic acid ethyl ester 1-oxide, DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation. The choice of the functional and basis set is crucial for obtaining reliable results.
A common approach would involve using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-31G(d,p) or a larger one like 6-311++G(d,p), to accurately describe the electronic structure. The inclusion of polarization functions (d,p) is important for molecules with heteroatoms and polar bonds, such as the N-oxide and ester groups in the target molecule.
For instance, DFT studies on various pyridine (B92270) derivatives have successfully employed the B3LYP/6-31G(d,p) level of theory to analyze their structural and electronic properties. researchgate.netniscpr.res.in These calculations provide optimized bond lengths, bond angles, and dihedral angles that constitute the molecule's ground-state geometry.
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties. |
| M06-2X | 6-311++G(d,p) | Systems with non-covalent interactions. |
| CAM-B3LYP | aug-cc-pVTZ | Excited state properties and charge transfer. |
| PBE0 | def2-TZVP | General purpose, good for thermochemistry. |
This table is illustrative and based on common practices in computational chemistry for similar molecules.
For more precise predictions of specific molecular properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for properties like interaction energies and reaction barriers, albeit at a significantly greater computational expense.
Ab initio calculations have been used to study the vibrational properties of acetic acid and its derivatives, providing detailed insights into their infrared spectra. rsc.org For this compound, high-level ab initio calculations could be used to benchmark DFT results and to investigate subtle electronic effects, such as the nature of the N-O bond, which is known to have both covalent and ionic character. nih.gov
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap, Orbital Localization)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyridine N-oxide ring, which is electron-rich. The LUMO, conversely, would likely be distributed over the pyridine ring and the carbonyl group of the ethyl ester, which are electron-deficient centers. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net
Computational studies on substituted pyridines have shown that the nature and position of substituents significantly influence the energies and localization of the frontier orbitals. rsc.org An FMO analysis of the target compound would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine N-Oxide
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -6.5 | Primarily on the pyridine N-oxide ring and oxygen atom. |
| LUMO | -1.2 | Distributed over the pyridine ring and substituent. |
| HOMO-LUMO Gap | 5.3 | Indicative of moderate chemical reactivity. |
Note: The values in this table are hypothetical and serve as a representative example based on general knowledge of similar compounds.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level of theory. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.
IR Spectroscopy: Vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. Calculated IR spectra can help in identifying characteristic functional groups, such as the C=O stretch of the ester and the N-O stretch of the N-oxide.
UV-Vis Spectroscopy: Electronic transitions, which are responsible for UV-Vis absorption, can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in the experimental spectrum.
Studies on pyridine-3-sulfonic acid have demonstrated good agreement between experimental and computationally predicted vibrational spectra using Hartree-Fock methods. asianpubs.org A similar approach for this compound would involve optimizing its geometry and then performing frequency and TD-DFT calculations to predict its IR and UV-Vis spectra.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is invaluable for investigating reaction mechanisms by identifying intermediates and transition states. For this compound, potential reactions could include nucleophilic or electrophilic substitution on the pyridine ring, or reactions involving the ester group.
To study a reaction mechanism, a potential energy surface (PES) is mapped out. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. Transition state theory can then be used to calculate reaction rates. The nature of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, computational studies have been used to understand the mechanisms of pyridine oxidation. ucl.ac.uk Similarly, the reactivity of the pyridine N-oxide moiety in the target compound towards various reagents could be explored through computational modeling. chemtube3d.com
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum mechanical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent, and over time. MD simulations use classical mechanics to simulate the movement of atoms and molecules.
For this compound, MD simulations could be used to:
Explore the conformational landscape: The ethyl acetate (B1210297) side chain has several rotatable bonds. MD simulations can explore the different possible conformations and their relative populations at a given temperature.
Study solvation effects: The interaction of the molecule with solvent molecules can be explicitly modeled. This is important for understanding its solubility and how the solvent might influence its reactivity.
Investigate intermolecular interactions: In a simulation with multiple molecules, MD can be used to study how they interact with each other, for example, through hydrogen bonding or π-stacking.
MD simulations have been widely applied to study the behavior of biomolecular systems and organic molecules in solution, providing insights that are complementary to experimental data. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Related N-Oxide Systems
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for elucidating the relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, studies on related pyridine N-oxide systems provide valuable insights into the structural features that govern their biological effects.
A notable example is the investigation into pyridine N-oxide derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov In one such study, a three-dimensional QSAR (3D-QSAR) model was developed for a series of 110 pyridine N-oxide based antiviral compounds. nih.gov The goal was to understand the structural requirements for their inhibitory activity against the virus. nih.gov
The study employed the Comparative Molecular Similarity Indices Analysis (CoMSIA) method to construct the 3D-QSAR model. CoMSIA is a powerful technique that correlates the biological activity of molecules with their 3D shape, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The reliability and predictive power of the developed CoMSIA model were validated through statistical parameters. nih.gov
The resulting model demonstrated a statistically significant correlation between the structural features of the pyridine N-oxide derivatives and their antiviral activity. nih.gov The key statistical metrics for the developed model are summarized in the table below.
| Statistical Parameter | Value | Description |
| Q² | 0.54 | A measure of the internal predictive ability of the model, obtained through cross-validation. A value > 0.5 is generally considered good. |
| r_ext² | 0.71 | A measure of the external predictive ability of the model on a test set of compounds. A value > 0.6 is considered indicative of a robust model. |
These statistical values indicate a reliable and predictive QSAR model. The Q² value of 0.54 suggests good internal consistency, while the r_ext² of 0.71 demonstrates strong predictive power for new compounds. nih.gov Such models are instrumental in the rational design of new, more potent antiviral agents based on the pyridine N-oxide scaffold. The insights gained from these QSAR studies on related systems can guide the theoretical investigation and potential modification of this compound for various therapeutic applications.
Synthetic Applications and Strategic Utility of 3 Pyridineacetic Acid Ethyl Ester 1 Oxide
Intermediate in the Synthesis of Substituted Pyridine (B92270) Derivatives
3-Pyridineacetic acid ethyl ester 1-oxide serves as a crucial intermediate for the synthesis of various substituted pyridine derivatives. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent heterocycle. This enhanced reactivity is pivotal for introducing functional groups onto the pyridine scaffold.
Pyridylacetic acid derivatives are themselves valuable subunits in pharmaceutical compounds and are key intermediates for their synthesis. nih.gov A significant synthetic strategy involves the activation of pyridine N-oxides, which facilitates nucleophilic substitution. nih.gov For instance, a three-component synthesis has been developed that utilizes pyridine N-oxides, Meldrum's acid derivatives, and various nucleophiles. In this process, the pyridine N-oxide is first activated, allowing for nucleophilic substitution by the Meldrum's acid derivative. The resulting intermediate then acts as an electrophile for ring-opening by a second nucleophile, leading to the formation of diverse substituted 2-(pyridyl)acetic acid derivatives after decarboxylation. nih.gov
This approach highlights the role of the N-oxide as a key functional handle that enables the construction of polysubstituted pyridines, which are prevalent structures in medicinal chemistry and materials science. semanticscholar.org The ability to readily deoxygenate the N-oxide group at a later synthetic stage further adds to its utility as a strategic activating and directing group. researchgate.net
Role as a Leaving Group Precursor and Activating Agent in Organic Synthesis
The N-oxide moiety in this compound is a powerful activating group and a precursor to a good leaving group, which is fundamental to its role in the functionalization of the pyridine ring. Pyridine N-oxides are significantly more reactive than their parent pyridines toward both electrophiles and nucleophiles. researchgate.netscripps.edu The general mechanism for nucleophilic substitution involves the initial reaction of the N-oxide oxygen with an electrophilic activating agent. This activation step converts the oxygen into a good leaving group, thereby facilitating the addition of a nucleophile to the ring, typically at the C2 or C4 positions. scripps.edu
Several activating agents are employed to achieve this transformation. Reagents such as tosyl chloride (TsCl), p-toluenesulfonic anhydride (B1165640) (Ts₂O), and bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) are commonly used. semanticscholar.orgresearchgate.net For example, in the presence of Ts₂O, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process with high regioselectivity and good functional group compatibility. researchgate.net Similarly, PyBroP has been demonstrated as a versatile activating agent that allows for the addition of a wide range of nucleophiles—including alcohols, thiols, amines, and CH-acids—to pyridine N-oxides under mild conditions, offering an alternative to traditional SₙAr chemistry. researchgate.net
The process can be summarized in the following steps:
Activation: The N-oxide oxygen attacks an electrophilic activating agent (e.g., the phosphorus atom in PyBroP or the sulfur atom in Ts₂O).
Formation of an Activated Intermediate: This forms a highly reactive intermediate, such as an O-tosylated or O-phosphorylated pyridinium (B92312) species.
Nucleophilic Attack: A nucleophile attacks the activated pyridine ring, typically at the C2 position.
Leaving Group Departure: The activated N-oxide moiety is eliminated as a stable leaving group (e.g., p-toluenesulfonate or tripyrrolidinophosphine oxide), resulting in the formation of the C2-substituted pyridine.
This strategy effectively utilizes the N-oxide as a latent leaving group that activates the ring for functionalization before its removal.
Catalytic Functions and Ligand Design in Chemical Transformations
Pyridine N-oxides, including derivatives like this compound, possess properties that make them suitable for applications in catalysis and ligand design. The dual electronic nature of the N-O group allows these compounds to act as powerful electron-pair donors, making them effective ligands for transition metal complexes and as catalysts in their own right. mdpi.comarkat-usa.org
As ligands, the N-oxide oxygen can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. mdpi.com The ester group in the side chain of this compound could also participate in metal coordination, potentially creating a bidentate ligand framework. Pyridine-based ligands are ubiquitous in transition metal catalysis, and the modification of the pyridine ring with an N-oxide group alters its electronic and steric properties, offering a means to fine-tune the performance of metal catalysts. researchgate.net
Furthermore, chiral pyridine N-oxides have been developed as efficient nucleophilic organocatalysts. acs.org They can catalyze a variety of reactions, including acyl transfer processes. acs.org The N-oxide functionality can also act as a Lewis base to activate other species. For example, they are capable of activating Lewis acids by increasing their nucleophilicity, enabling reactions that would not proceed under normal conditions. mdpi.com Recent research has also explored the photocatalytic applications of pyridine N-oxides, where they can serve as precursors for oxygen-centered radicals, which then act as hydrogen atom transfer (HAT) agents for C–H functionalization. acs.orgnih.gov
| Catalyst/Ligand Type | Application Area | Mechanism of Action |
| Chiral Pyridine N-Oxides | Asymmetric Organocatalysis | Act as nucleophilic catalysts in reactions like acylative kinetic resolution. acs.org |
| Pyridine N-Oxide Ligands | Transition Metal Catalysis | Coordinate to metal centers, modifying the catalyst's electronic and steric environment. mdpi.com |
| Pyridine N-Oxide Catalysts | Lewis Base Catalysis | Activate Lewis acids, enhancing their reactivity towards electrophiles. mdpi.com |
| Photocatalytic Pyridine N-Oxides | C–H Functionalization | Generate oxygen-centered radicals for hydrogen atom transfer (HAT) processes under visible light. nih.gov |
Scaffold for Further Derivatization and Chemical Library Generation
The structural features of this compound make it an excellent scaffold for chemical library generation. A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a diverse set of compounds for biological screening. This molecule offers multiple points for diversification:
The Pyridine Ring: As established, the N-oxide group activates the ring for the regioselective introduction of substituents, particularly at the C2, C4, and C6 positions. semanticscholar.orgwikipedia.org A wide variety of functional groups can be installed using methods described in previous sections.
The Acetic Acid Side Chain: The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a range of other functional groups, such as amides, other esters, or ketones, through standard coupling reactions.
The N-Oxide Group: The N-oxide itself can be a point of modification or can be removed (deoxygenated) to yield the corresponding pyridine derivative after ring functionalization is complete. researchgate.net
The ability to perform these transformations allows for the systematic modification of the molecule's structure, which is the fundamental principle of library synthesis. By varying the substituents on the ring and modifying the side chain, a large and diverse library of pyridylacetic acid derivatives can be generated from this single, versatile starting material. The synthesis of diverse substituted pyridylacetic acids from activated pyridine N-oxides exemplifies this potential. nih.gov
Development of Novel Synthetic Methodologies Based on N-Oxide Reactivity
The unique reactivity of the pyridine N-oxide moiety has been the foundation for the development of numerous modern and novel synthetic methodologies. These methods often provide milder and more regioselective pathways to substituted pyridines compared to classical approaches.
Transition Metal-Catalyzed C-H Activation: The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates or aryl boronic acids allows for the selective formation of 2-aryl pyridine N-oxides. semanticscholar.orgresearchgate.net This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.
Photocatalysis and Radical Chemistry: A burgeoning area of research involves the single-electron transfer (SET) chemistry of pyridine N-oxides. researchgate.net Under photocatalytic conditions, pyridine N-oxides can be oxidized to form highly reactive pyridine N-oxy radicals. These radicals are effective hydrogen atom transfer (HAT) agents capable of abstracting hydrogen atoms from strong, unactivated aliphatic C–H bonds, enabling novel alkylation and heteroarylation reactions. acs.orgnih.gov
Mild Nucleophilic Addition: The development of activating agents like PyBroP has enabled the addition of a broad scope of nucleophiles to pyridine N-oxides under exceptionally mild, often room-temperature, conditions. researchgate.net This represents a significant advancement over harsher, traditional methods for pyridine functionalization.
These innovative approaches, summarized in the table below, demonstrate that the reactivity of the N-oxide group continues to inspire the development of new synthetic tools, expanding the accessibility of complex pyridine-containing molecules.
| Methodology | Key Feature | Transformation Achieved |
| Transition Metal-Catalyzed C-H Activation | N-oxide as a directing group | Regioselective arylation, alkenylation, etc., at C2 position. researchgate.net |
| Photocatalytic HAT | Generation of N-oxy radicals | Functionalization of unactivated C(sp³)–H bonds. nih.gov |
| PyBroP-Mediated Nucleophilic Addition | Mild activation of N-oxide | Addition of diverse nucleophiles at room temperature. researchgate.net |
| Three-Component Reactions | Dual reactivity of intermediates | One-pot synthesis of complex pyridylacetic acid derivatives. nih.gov |
Emerging Research Directions and Future Perspectives for 3 Pyridineacetic Acid Ethyl Ester 1 Oxide
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-Pyridineacetic acid ethyl ester 1-oxide, this involves greener approaches to its synthesis, which is typically a two-step process: esterification of 3-pyridineacetic acid followed by N-oxidation of the pyridine (B92270) ring.
Traditional N-oxidation methods often employ peracids like m-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of waste. nih.govresearchgate.net Current research is focused on catalytic methods using cleaner oxidants, primarily hydrogen peroxide (H₂O₂), which produces water as the only byproduct.
Several catalytic systems are being explored for the N-oxidation of pyridines that are applicable to the synthesis of this compound:
Rhenium-based Catalysts : Sodium percarbonate in the presence of rhenium-based catalysts provides an efficient and mild method for oxidizing tertiary nitrogen compounds to their corresponding N-oxides. organic-chemistry.org
Titanium Silicalite (TS-1) : A flow process using a packed-bed microreactor with TS-1 as a catalyst and H₂O₂ in methanol (B129727) has been shown to be a safe and highly efficient method for producing various pyridine N-oxides. organic-chemistry.orgsemanticscholar.org This continuous flow setup minimizes safety risks associated with batch oxidation processes. semanticscholar.org
Urea-Hydrogen Peroxide (UHP) : The stable, inexpensive, and easy-to-handle solid adduct of urea (B33335) and hydrogen peroxide can be used for the oxidation of nitrogen heterocycles, offering a safer alternative to concentrated hydrogen peroxide solutions. organic-chemistry.orggoogle.com
Polyoxomolybdates : Keplerate polyoxomolybdate ({Mo₁₃₂}) has been demonstrated as a reusable and effective catalyst for the oxidation of pyridines at room temperature. rsc.org
| Catalytic System | Oxidant | Key Advantages | Reference |
|---|---|---|---|
| Rhenium-based catalysts | Sodium Percarbonate | Mild reaction conditions, high efficiency. | organic-chemistry.org |
| Titanium Silicalite (TS-1) | Hydrogen Peroxide | Continuous flow process, enhanced safety, high efficiency. | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Hydrogen Peroxide | Stable, inexpensive, easy to handle, solid-state oxidation. | organic-chemistry.orggoogle.com |
| Polyoxomolybdates | Hydrogen Peroxide | Reusable catalyst, room temperature reaction. | rsc.org |
Exploration of Unconventional Reactivity Modes
The N-oxide moiety in this compound significantly alters the electronic properties of the pyridine ring, opening avenues for reactivity patterns not observed in the parent heterocycle. bohrium.com Recent research has focused on harnessing this unique reactivity, particularly through photochemistry and radical-mediated processes.
Photocatalysis and Radical Generation: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. Pyridine N-oxides, including derivatives like this compound, can undergo single-electron oxidation to form highly reactive pyridine N-oxy radicals. acs.orgacs.org These radicals are versatile intermediates for a variety of transformations:
C–H Functionalization : Pyridine N-oxy radicals can act as potent hydrogen atom transfer (HAT) agents, enabling the functionalization of unactivated C(sp³)–H bonds. acs.orgsemanticscholar.org This allows for the coupling of alkanes, ethers, and amides to other molecules. semanticscholar.org
Alkene Difunctionalization : The addition of a pyridine N-oxy radical to an alkene generates a carbon-centered radical, which can then participate in further reactions, leading to the difunctionalization of the double bond. acs.org For instance, a dual photoredox/pyridine N-oxide catalytic system has been developed for the carbohydroxylation and aminohydroxylation of α-olefins. acs.org
Deoxygenation Reactions : Photocatalytic systems using rhenium complexes have been developed for the mild deoxygenation of pyridine N-oxides back to the corresponding pyridines. rsc.orgchemrxiv.org This transformation is useful as a final step in synthetic sequences where the N-oxide group is used to direct or activate the molecule for other reactions. rsc.org
The formation of an electron donor-acceptor (EDA) complex between a pyridine N-oxide and a protonated azine can also lead to the generation of a pyridine N-oxy radical upon irradiation, precluding the need for an external photocatalyst. acs.org This opens up new possibilities for catalyst-free photochemical reactions.
Integration with Advanced Catalytic Systems
Beyond its own reactivity, this compound has significant potential as a component in advanced catalytic systems, either as a ligand for transition metals or as an organocatalyst itself.
As a Chiral Ligand and Organocatalyst: The oxygen atom of the N-oxide group is a strong Lewis base and an effective electron-pair donor, making it an excellent coordinating site for metal centers. nih.govresearchgate.net Chiral pyridine N-oxides have been successfully employed as ligands in a variety of asymmetric catalytic reactions. researchgate.netscispace.com The introduction of the ethoxycarbonylmethyl group at the 3-position of this compound could be used to create bidentate ligands or to tune the steric and electronic properties of the catalyst.
Furthermore, chiral pyridine N-oxides have emerged as a distinct class of highly active Lewis base organocatalysts. nih.govacs.org They are particularly effective in activating organosilicon reagents for reactions such as asymmetric allylation, propargylation, and aldol (B89426) reactions. nih.govacs.org The high nucleophilicity of the N-oxide oxygen atom facilitates the formation of hypervalent silicon intermediates, which are key to these transformations. nih.gov The design of chiral variants of this compound is a promising direction for developing new, efficient organocatalysts.
| Catalytic Role | Mechanism of Action | Potential Applications | Reference |
|---|---|---|---|
| Ligand for Transition Metals | Coordinates to metal centers via the N-oxide oxygen, influencing the steric and electronic environment. | Asymmetric synthesis, cross-coupling reactions. | researchgate.netscispace.com |
| Organocatalyst | Acts as a Lewis base to activate silicon-based reagents. | Asymmetric allylation, aldol reactions, cyanation of carbonyls. | nih.govacs.org |
Potential in Advanced Materials Chemistry
The rigid structure and strong coordinating ability of the pyridine N-oxide moiety make it an attractive building block for the construction of advanced materials.
Covalent and Metal-Organic Frameworks (COFs and MOFs): Pyridine N-oxide derivatives have been incorporated into porous crystalline materials like COFs and MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. For example, a COF decorated with pyridine oxide units has been synthesized and shown to effectively catalyze the allylation of aromatic aldehydes. rsc.org The incorporation of this compound into such frameworks could introduce additional functionality via the ester group, which could be used for post-synthetic modification or to modulate the properties of the material.
Nonlinear Optical (NLO) Materials: The significant dipole moment and charge-transfer characteristics of pyridine N-oxides make them candidates for NLO materials. The presence of both an electron-donating N-oxide group and an electron-withdrawing ester substituent in this compound could enhance its second-order NLO properties, making it a target for applications in photonics and optoelectronics.
Synergistic Methodologies Combining Experimental and Computational Research
The interplay between experimental and computational chemistry is crucial for accelerating the discovery and development of new molecules and reactions. For this compound, this synergy is particularly valuable.
Computational Insights into Reactivity and Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the structure, electronics, and reactivity of pyridine N-oxides. nih.govmdpi.com Computational studies have been used to:
Calculate Bond Dissociation Enthalpies (BDEs): Understanding the strength of the N–O bond is critical for designing reactions that involve its cleavage, such as in radical generation or deoxygenation. nih.govresearchgate.net
Analyze Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates in complex reactions, such as photocatalytic cycles, helping to explain observed regioselectivity and stereoselectivity. acs.org
Predict Molecular Properties: Properties like dipole moments, polarizability, and electronic transitions can be calculated to guide the design of molecules for specific applications, such as NLO materials.
By combining these computational predictions with experimental validation, researchers can more efficiently explore the chemical space of this compound and its derivatives, leading to the rational design of new catalysts, materials, and synthetic methodologies. A computational study comparing experimental and calculated reaction enthalpies for various pyridine N-oxide reactions has shown good agreement, underscoring the predictive power of these theoretical methods. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-pyridineacetic acid ethyl ester 1-oxide, and how can researchers optimize yield and purity?
- Methodology : A common approach involves the alkylation of pyridine 1-oxides. For instance, 3-hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate to generate reactive intermediates, which can be further functionalized with cyanide or ester groups . Optimization requires strict temperature control (0–5°C) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product. Yield improvements (≥70%) are achievable by using excess methyl fluorosulfonate and slow addition of reagents.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Do not rinse into drains .
Q. How can researchers confirm the structural integrity of the 1-oxide moiety in this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : The 1-oxide group causes a downfield shift in the pyridine ring protons (δ 8.5–9.0 ppm in NMR) .
- Mass Spectrometry (LC-MS) : Look for a molecular ion peak at m/z 165.19 (CHNO) and characteristic fragmentation patterns .
- Infrared Spectroscopy (IR) : A strong absorption band near 1260 cm corresponds to the N-O stretch .
Advanced Research Questions
Q. What role does the 1-oxide group play in modulating the compound’s reactivity in nucleophilic substitutions or cyclization reactions?
- Mechanistic Insight : The 1-oxide group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attacks at the α- and γ-positions. For example, cyanide substitution at the 2- and 6-positions of 3-methylpyridine 1-oxide yields dicyano derivatives, a reaction driven by the electron-withdrawing effect of the N-oxide . Computational studies (DFT) can predict regioselectivity in such reactions.
Q. How does this compound interact with biological systems, and what are its potential metabolic pathways?
- Metabolic Profiling : In vivo studies on analogous N-oxide compounds (e.g., arecoline 1-oxide) reveal oxidation, conjugation, and hydrolysis as primary metabolic pathways. LC-MS-based metabolomics identifies metabolites such as N-acetylcysteine conjugates and glycine adducts . For this compound, esterase-mediated hydrolysis of the ethyl ester group is likely, yielding 3-pyridineacetic acid 1-oxide as a primary metabolite.
Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?
- Experimental Design :
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions (pH > 10) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –80°C for long-term stability .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Process Optimization :
- Byproduct Identification : Use LC-MS/MS to detect impurities such as unreacted pyridine 1-oxide or over-alkylated derivatives.
- Scale-Up Adjustments : Replace methyl fluorosulfonate with less aggressive alkylating agents (e.g., dimethyl sulfate) to reduce side reactions. Implement continuous-flow reactors for better temperature control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
